
Benzyl 2,2-dimethoxyethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2,2-dimethoxyethylamine hydrochloride is an organic compound with the molecular formula C11H17NO2·HCl. It is a derivative of benzylamine, where the amine group is substituted with a 2,2-dimethoxyethyl group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,2-dimethoxyethylamine hydrochloride typically involves the condensation of benzylamine with 2,2-dimethoxyacetaldehyde. This reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the desired product. The reaction conditions usually include moderate temperatures and the use of solvents like ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as the use of Grignard reagents for introducing substituent groups with high regioselectivity. Additionally, catalytic hydrogenolysis using palladium on carbon (Pd/C) can be employed to achieve high yields of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2,2-dimethoxyethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or benzylamine .
Applications De Recherche Scientifique
Benzyl 2,2-dimethoxyethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Benzyl 2,2-dimethoxyethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: A simpler analog with a benzyl group attached to an amine.
2,2-Dimethoxyethylamine: A compound with a similar 2,2-dimethoxyethyl group but lacking the benzyl substitution.
N-Benzyl-2,2-dimethoxyethanamine: A closely related compound with similar structural features.
Uniqueness
Benzyl 2,2-dimethoxyethylamine hydrochloride is unique due to the presence of both benzyl and 2,2-dimethoxyethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H18ClNO2 |
|---|---|
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
N-benzyl-2,2-dimethoxyethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9H2,1-2H3;1H |
Clé InChI |
ILUXOUPKPXDRQV-UHFFFAOYSA-N |
SMILES canonique |
COC(CNCC1=CC=CC=C1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


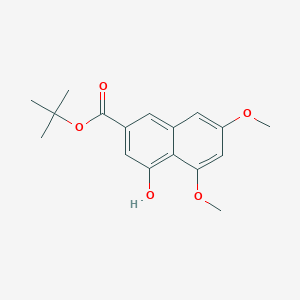
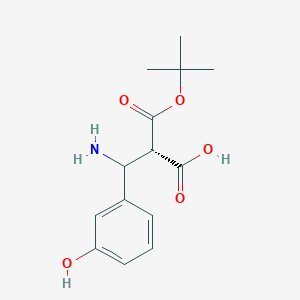
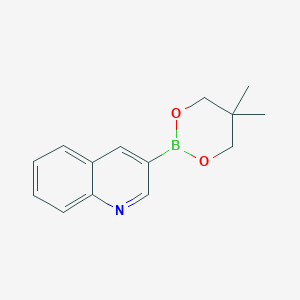
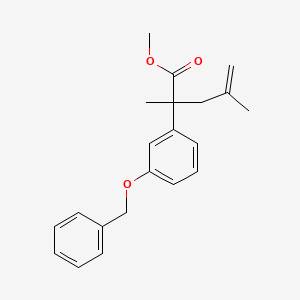
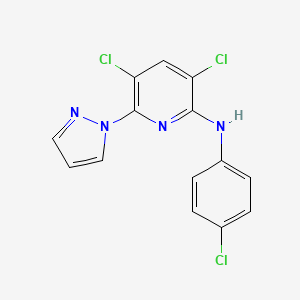
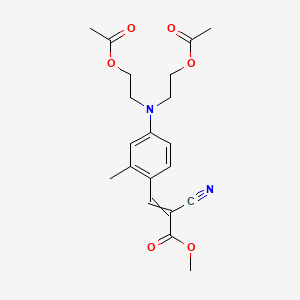

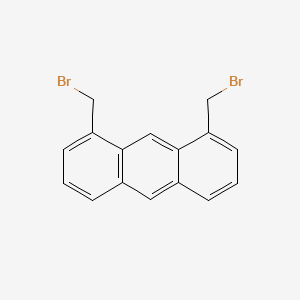
![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)
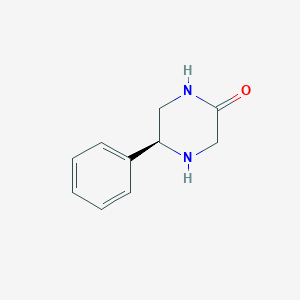
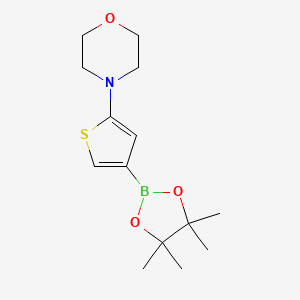
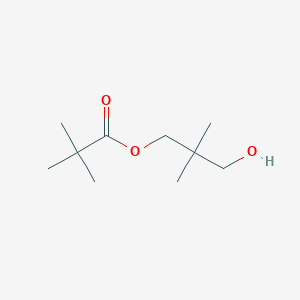

![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)
